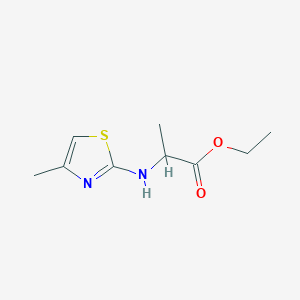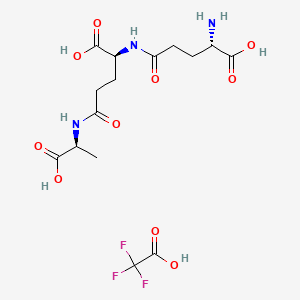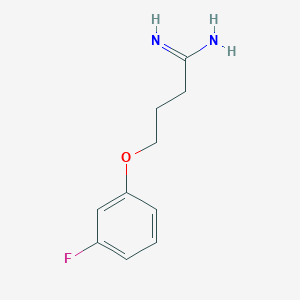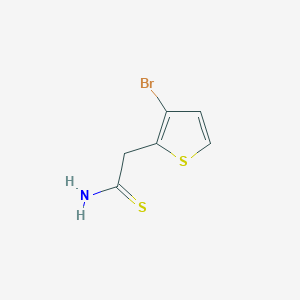![molecular formula C7H5ClFN3 B13576131 4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzene ring fused to a diazole ring, with chlorine and fluorine substituents at the 7th and 6th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines are some of the methods used to prepare imidazole derivatives . These methods typically involve the use of reagents such as alpha halo-ketones and amino nitriles under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one substituent with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazoles.
Applications De Recherche Scientifique
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine include:
- 6-fluoro-1H-1,3-benzodiazol-2-amine
- 1-(6-chloro-7-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
The uniqueness of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for various applications compared to other benzodiazole derivatives.
Propriétés
Formule moléculaire |
C7H5ClFN3 |
|---|---|
Poids moléculaire |
185.58 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5ClFN3/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H3,10,11,12) |
Clé InChI |
FMRMCQQFWWOGES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)

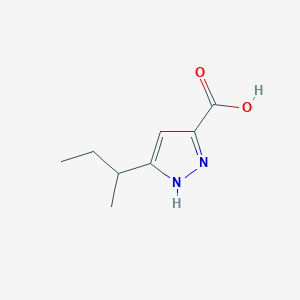
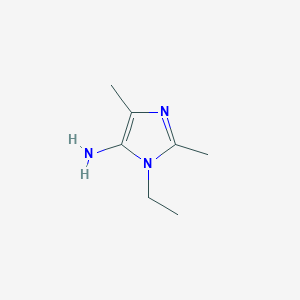
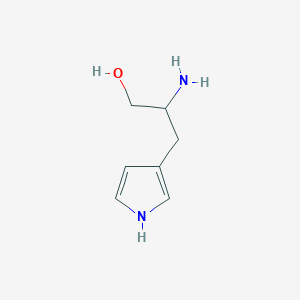
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
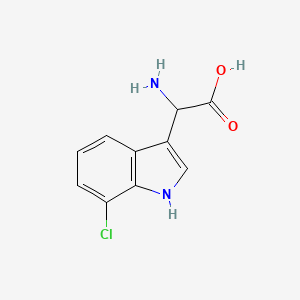
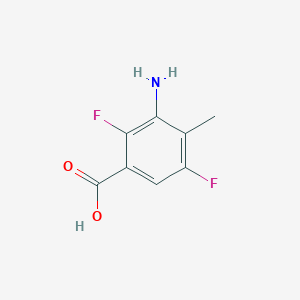
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
